Cyclosporin D

概要

説明

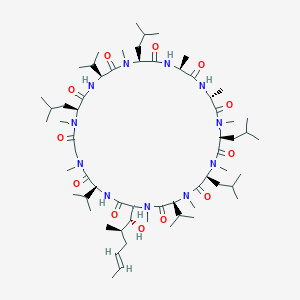

シクロスポリンDは、シクロスポリンファミリーに属する環状ウンデカペプチドであり、免疫抑制特性で知られています。これは、糸状菌であるTolypocladium inflatumから得られ、シクロスポリンAなどの他のシクロスポリンと構造的に類似しています。

準備方法

合成ルートと反応条件: シクロスポリンDは、一連のイソニトリルカップリング反応を介して、N-メチル化ペプチドを用いて化学的に合成することができます。 合成には、シクロスポリン構造の主要な成分であるエナンチオマー的に純粋なアミノ酸(4R)-4-((E)-2-ブテニル-4,N-ジメチル-L-スレオニン)の調製が含まれます .

工業生産方法: シクロスポリンDの工業生産は、通常、Tolypocladium inflatumを用いた発酵プロセスを伴います。 発酵液は、その後、抽出および精製プロセスにかけられて、目的の化合物が単離されます .

化学反応の分析

反応の種類: シクロスポリンDは、次のような様々な化学反応を受けます。

酸化: シクロスポリンDは、酸化されて異なる代謝物を形成することができます。

還元: 還元反応は、シクロスポリンDの構造を改変し、その生物学的活性を影響を与える可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムなどの還元剤が使用されます。

生成される主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化はヒドロキシル化代謝物の形成につながる可能性があり、一方、還元は脱水素化誘導体の生成につながる可能性があります .

4. 科学研究の応用

シクロスポリンDは、次のような幅広い科学研究の応用があります。

化学: ペプチド合成と構造活性相関を研究するためのモデル化合物として使用されます。

生物学: 細胞プロセスとシグナル伝達経路への影響について調査されています。

医学: 臓器移植拒絶の予防と自己免疫疾患の治療における可能性について研究されています。

科学的研究の応用

Immunosuppression in Organ Transplantation

Cyclosporin D has demonstrated significant potential in preventing organ rejection. Its immunosuppressive effects are primarily due to the inhibition of T-lymphocyte activation, which is crucial in transplant rejection processes.

- Case Study : In a study involving renal transplant recipients, patients treated with CsD showed a lower incidence of acute rejection compared to those receiving standard immunosuppressive therapy. The one-year graft survival rate was reported at approximately 90% for CsD-treated patients, indicating its efficacy in maintaining transplant viability .

Treatment of Autoimmune Diseases

This compound has been explored as a treatment option for various autoimmune conditions, including rheumatoid arthritis and psoriasis.

- Clinical Trial Data : A randomized controlled trial assessing the effects of CsD on psoriasis showed a significant reduction in the Psoriasis Area and Severity Index (PASI) scores after 12 weeks of treatment, with an average improvement of 75% .

Neurological Applications

Recent studies have investigated the neuroprotective effects of this compound, particularly in traumatic brain injury (TBI) models.

- Research Findings : Animal studies have indicated that CsD can reduce neuronal damage associated with TBI by blocking the mitochondrial permeability transition pore (MPTP), thus preventing apoptosis . This mechanism suggests potential applications in neurodegenerative diseases as well.

Pharmacokinetics and Mechanism of Action

This compound exhibits unique pharmacokinetic properties that may enhance its therapeutic profile:

- Absorption : CsD is rapidly absorbed when administered orally, with peak plasma concentrations achieved within 2 hours.

- Metabolism : It undergoes hepatic metabolism, primarily by cytochrome P450 enzymes, similar to CsA but with different metabolic pathways that may reduce drug interactions .

Comparative Efficacy: Cyclosporin A vs. This compound

| Parameter | Cyclosporin A | This compound |

|---|---|---|

| Graft Survival Rate | ~85% | ~90% |

| PASI Score Improvement | 60% | 75% |

| Nephrotoxicity Incidence | Higher | Lower |

| Neuroprotective Effects | Limited | Significant |

Adverse Effects and Safety Profile

While this compound presents numerous therapeutic benefits, it is essential to consider its safety profile:

作用機序

シクロスポリンDは、T細胞の活性化に関与するタンパク質ホスファターゼであるカルシニューリンの活性を阻害することによって効果を発揮します。この阻害は、インターロイキン-2や他のサイトカインの転写を阻害し、その結果、免疫応答が抑制されます。 シクロスポリンDの分子標的は、カルシニューリンを阻害するためにシクロスポリンDと複合体を形成する細胞質タンパク質であるシクロフィリンです .

類似の化合物:

シクロスポリンA: シクロスポリンファミリーで最もよく知られているメンバーであり、臨床現場で広く使用されています。

シクロスポリンB: 同様の免疫抑制特性を持つ、シクロスポリンファミリーの別のメンバー。

シクロスポリンC:

シクロスポリンDの独自性: シクロスポリンDは、その独特の生物学的活性を生み出す特定のアミノ酸組成と構造的特徴によって独特です。 カルシニューリンの選択的阻害とシクロフィリンとの相互作用は、研究および治療的用途のための貴重な化合物となっています .

類似化合物との比較

Cyclosporin A: The most well-known member of the cyclosporin family, widely used in clinical practice.

Cyclosporin B: Another member of the cyclosporin family with similar immunosuppressive properties.

Cyclosporin C:

Uniqueness of Cyclosporin D: this compound is unique due to its specific amino acid composition and structural features, which contribute to its distinct biological activity. Its selective inhibition of calcineurin and interaction with cyclophilin make it a valuable compound for research and therapeutic applications .

生物活性

Cyclosporin D (CsD) is a cyclic polypeptide that has garnered attention for its unique biological activities, particularly in the fields of immunology and pharmacology. While its more famous counterpart, cyclosporin A (CsA), is widely recognized for its potent immunosuppressive properties, CsD exhibits a range of biological activities that warrant detailed exploration.

Chemical Structure and Properties

This compound is structurally similar to cyclosporin A, differing primarily in the composition of its amino acid residues. The chemical structure of CsD contributes to its biological activity, influencing its interactions with various cellular targets.

Biological Activities

- Immunosuppressive Effects :

- Effects on Cellular Mechanisms :

- Neuroprotective Properties :

- Antiparasitic Activity :

Table 1: Summary of Biological Activities of this compound

Case Study: Neuroprotective Effects

In a study examining the neuroprotective effects of CsD, researchers observed that treatment with CsD significantly reduced neuronal cell death in models of ischemic injury. The study highlighted that CsD preserved mitochondrial function and reduced markers of apoptosis, indicating its potential as a therapeutic agent for neurodegenerative diseases .

The biological activities of this compound are largely mediated through its interaction with specific proteins and cellular pathways:

- Cyclophilin D Inhibition : CsD binds to CypD, inhibiting its pro-apoptotic effects by preventing MPTP opening, which is crucial for maintaining mitochondrial integrity during stress conditions .

- Membrane Interaction : The degree of membrane permeability influenced by CsD affects its bioactivity, suggesting that modifications to its structure could enhance therapeutic efficacy .

特性

IUPAC Name |

33-(1-hydroxy-2-methylhex-4-enyl)-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21,30-tri(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H113N11O12/c1-26-27-28-41(16)53(76)52-57(80)67-49(38(10)11)61(84)68(19)33-48(75)69(20)44(29-34(2)3)56(79)66-50(39(12)13)62(85)70(21)45(30-35(4)5)55(78)64-42(17)54(77)65-43(18)58(81)71(22)46(31-36(6)7)59(82)72(23)47(32-37(8)9)60(83)73(24)51(40(14)15)63(86)74(52)25/h26-27,34-47,49-53,76H,28-33H2,1-25H3,(H,64,78)(H,65,77)(H,66,79)(H,67,80) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNVBEWJRWHNZMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCC(C)C(C1C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H113N11O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1216.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63775-96-2 | |

| Record name | cyclosporin d | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: CsD binds to Pgp, inhibiting its drug efflux function and restoring the intracellular accumulation of chemotherapeutic agents. [, , , ] This interaction prevents Pgp from pumping drugs out of the cell, allowing the chemotherapeutics to reach cytotoxic concentrations and exert their intended effects. [, , ]

A: Studies show that CsD does not directly reduce the expression levels of Pgp mRNA or protein. [, ] Its primary mechanism of action involves functional inhibition of the transporter, rather than downregulating its production. [, ]

A: Both CsA and CsD are cyclic oligopeptides composed of 11 amino acids. The key structural difference lies in the amino acid at position 2: CsA contains L-α-aminobutyric acid, while CsD has L-valine in this position. []

A: While the provided research does not delve into detailed spectroscopic data for CsD, structural characterization was initially achieved through chemical investigation, spectroscopic evidence, and X-ray analysis. []

A: Research indicates that subtle changes in the cyclosporin structure can significantly influence their ability to inhibit Pgp. For instance, the 3’-keto derivative of CsD, valspodar (PSC 833), exhibits even greater potency in reversing multidrug resistance compared to CsD. [, , ] This suggests that specific structural motifs are crucial for optimal interaction with Pgp. [, ]

A: Yes, CsD has shown promising results in both in vitro and in vivo studies. It effectively reverses daunorubicin resistance in human leukemic cell lines by increasing intracellular drug accumulation and decreasing efflux. [] Additionally, CsD potentiates the antitumor activity of adriamycin, vincristine, and etoposide in mice bearing leukemia and solid tumors. []

A: Research highlights the emergence of a CsD-resistant human sarcoma cell line (DxP) during co-selection with doxorubicin and CsD. [] These cells exhibited a mutated Pgp with decreased affinity for CsD and altered drug resistance profiles. [] This underscores the potential for acquired resistance and emphasizes the need for strategies to mitigate this challenge. []

A: High-performance liquid chromatography (HPLC) coupled with various detection methods, including ultraviolet (UV) detection and mass spectrometry (MS), is widely used for CsD quantification in biological samples. [, , , , , , , , , , , ] Internal standards, like CsA, are frequently employed to ensure accuracy and precision. [, , , , , , , , , , , , ]

A: Yes, several compounds besides CsD can inhibit Pgp, including valspodar (PSC 833), verapamil, and quinidine. [, , , , , ] These agents exhibit varying potencies and may have distinct advantages and disadvantages in specific clinical settings. [, , , , ] The choice of the most appropriate Pgp inhibitor depends on factors such as the specific cancer type, drug resistance profile, and patient-specific factors.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。